2-Acetyl-5-methylphenyl 3-nitrobenzoate
Description
2-Acetyl-5-methylphenyl 3-nitrobenzoate is a benzoate ester derivative featuring a 3-nitrobenzoate core esterified to a substituted phenyl group. The phenyl moiety contains a methyl group at the 5-position and an acetyl group at the 2-position. This structure confers unique electronic and steric properties due to the electron-withdrawing nitro group (meta to the ester linkage) and the acetyl substituent, which may influence solubility, stability, and reactivity.
Properties
Molecular Formula |
C16H13NO5 |
|---|---|
Molecular Weight |
299.28g/mol |
IUPAC Name |
(2-acetyl-5-methylphenyl) 3-nitrobenzoate |
InChI |
InChI=1S/C16H13NO5/c1-10-6-7-14(11(2)18)15(8-10)22-16(19)12-4-3-5-13(9-12)17(20)21/h3-9H,1-2H3 |
InChI Key |
VVUAUXRNXLJWPY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)C)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomerism: Nitro Group Orientation
The position of the nitro group on the benzoate ring significantly impacts physicochemical and biological behavior.
Key Findings :
- The 3-nitro isomer (as in the target compound) lacks the bioreporter induction capability observed in 2-nitrobenzoate derivatives, suggesting nitro position critically influences ligand-receptor interactions .
- Para-nitro analogs exhibit even lower bioactivity, likely due to electronic and spatial mismatches in binding sites .
Substituent Effects on the Aromatic Ring
Variations in substituents on the phenyl ring alter steric bulk, electronic effects, and solubility.
| Compound | Substituents | Impact on Properties |
|---|---|---|
| 2-Acetyl-5-methylphenyl 3-nitrobenzoate | 2-acetyl, 5-methyl | Increased lipophilicity; potential metabolic stability due to acetyl group. |
| 5-Hydroxy-2-nitrobenzoate | 2-nitro, 5-hydroxy | Enhanced solubility in polar solvents; higher reactivity in oxidation reactions. |
| 2-Hydroxy-3,5-dinitrobenzoate | 2-hydroxy, 3,5-dinitro | Strong electron withdrawal; low stability under basic conditions. |
Key Findings :
- Acetyl groups (as in the target compound) enhance lipophilicity and may slow hydrolysis compared to hydroxy or amino substituents.
Ester Group Variations
The nature of the esterifying group influences hydrolysis rates and bioavailability.
Key Findings :
- Aryl esters (as in the target compound) are typically more hydrolytically stable than alkyl esters due to reduced nucleophilic attack susceptibility.
- Carbamate analogs exhibit superior stability but require distinct metabolic pathways for activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
